2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[221]heptane-2-carboxylate;chloride is a complex organic compound with a unique structure that combines a thiazolium ring, a bicycloheptane moiety, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride typically involves multiple steps, starting with the formation of the thiazolium ring. This can be achieved through the reaction of benzylamine with methyl isothiocyanate under controlled conditions to form the intermediate thiazole. The intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
The bicycloheptane moiety is introduced through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure. The final step involves the esterification of the carboxylate group and the formation of the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride can undergo various chemical reactions, including:
Oxidation: The thiazolium ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazolium ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride involves its interaction with specific molecular targets. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The bicycloheptane moiety may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazolium Derivatives: Compounds like thiamine (vitamin B1) share the thiazolium ring structure.
Bicycloheptane Derivatives: Compounds such as norbornane have a similar bicyclic structure.
Carboxylate Esters: Compounds like methyl 4-fluorobenzoate share the ester functional group.
Uniqueness
2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride is unique due to its combination of a thiazolium ring, a bicycloheptane moiety, and a carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO2S.ClH/c1-15-20(25-14-22(15)13-16-5-3-2-4-6-16)9-10-24-21(23)19-12-17-7-8-18(19)11-17;/h2-6,14,17-19H,7-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGWELCGBYSCIN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)CCOC(=O)C3CC4CCC3C4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.